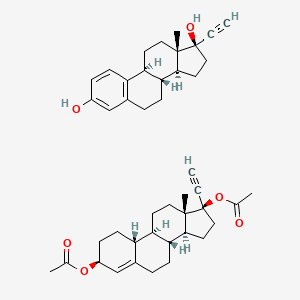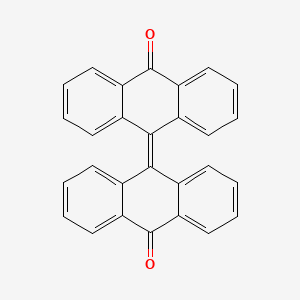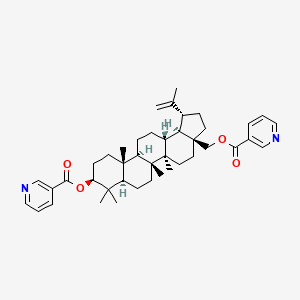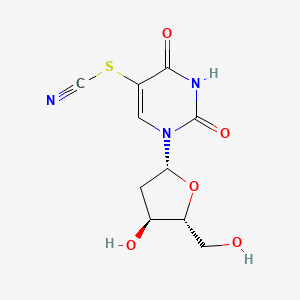
Marinoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marinoic acid is a natural product found in Rhinella marina with data available.
Aplicaciones Científicas De Investigación
1. Analytical Marker in Clinical Studies Marinoic acid, a component of Marinol (synthetic Delta9-tetrahydrocannabinol), is not present in natural cannabis products. It serves as a distinctive analytical marker to differentiate between the use of marijuana and Marinol in drug testing. This differentiation is crucial in clinical and forensic contexts, as Marinoic acid's presence indicates ingestion of marijuana, while its absence suggests the use of Marinol alone. This application is critical for ensuring accurate interpretation in drug testing programs, especially in legal and medical settings (Elsohly et al., 2001).
2. Potential Therapeutic Applications Although direct studies on Marinoic acid are limited, its synthetic counterpart, Delta9-tetrahydrocannabinol (THC), shows promise in various therapeutic applications. Studies indicate that THC may improve chemosensory perception, appetite, and quality of life in cancer patients, highlighting its potential in palliative care. These findings suggest that Marinoic acid, as part of Marinol, may contribute to similar therapeutic benefits. However, further research is needed to fully understand its role and potential in medical treatments (Brisbois et al., 2011).
Propiedades
Número CAS |
167172-84-1 |
|---|---|
Nombre del producto |
Marinoic acid |
Fórmula molecular |
C24H30O7 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
7-hydroxy-1',9a-dimethyl-1-oxo-5'-(2-oxopyran-4-yl)spiro[4,5,5a,6,7,8,9,9b-octahydro-3aH-benzo[e][2]benzofuran-3,2'-cyclopentane]-1'-carboxylic acid |
InChI |
InChI=1S/C24H30O7/c1-22-8-5-15(25)12-14(22)3-4-17-19(22)20(27)31-24(17)9-6-16(23(24,2)21(28)29)13-7-10-30-18(26)11-13/h7,10-11,14-17,19,25H,3-6,8-9,12H2,1-2H3,(H,28,29) |
Clave InChI |
PIHCEVPSPPWILX-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(=O)OC34CCC(C4(C)C(=O)O)C5=CC(=O)OC=C5)O |
Sinónimos |
3beta-hydroxy-11,12-seco-5beta,14beta-bufa-20,22-dienolide-11,14-olide-12-oic acid marinoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)


